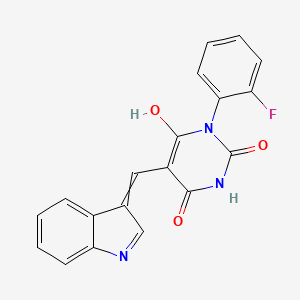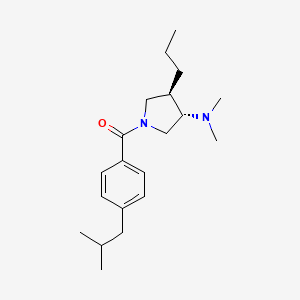![molecular formula C17H22N4O2 B5577997 N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5577997.png)
N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemicals that include various functional groups such as acetamides and triazoles, which are known for their diverse chemical behaviors and applications in different fields, including medicinal chemistry and material science.
Synthesis Analysis
Similar compounds have been synthesized through multi-step chemical reactions involving nucleophilic substitution, cyclization, and acetylation processes. A common approach involves the aminolysis of activated thioacetate or chloroacetate derivatives followed by alkylation or acylation reactions to introduce the desired functional groups (Berest et al., 2011).
Molecular Structure Analysis
The molecular geometry, vibrational frequencies, and chemical shift values can be determined using spectroscopic methods such as NMR, IR, and X-ray crystallography. DFT calculations are often used to predict and confirm the molecular structure, electronic properties, and reactivity of such compounds (Orek et al., 2012).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including cyclization, oxidation, and nucleophilic substitution, influenced by their functional groups. Their reactivity can be tailored by modifying the substituents on the triazole or acetamide moieties (Galeazzi et al., 1996).
Wissenschaftliche Forschungsanwendungen
GSK189254 and Cognitive Performance in Preclinical Models
GSK189254, a histamine H3 receptor antagonist, demonstrated high affinity for human and rat H3 receptors and showed potential therapeutic effects for dementia in Alzheimer's disease and other cognitive disorders. In preclinical models, GSK189254 significantly improved cognitive performance across various paradigms, including passive avoidance, water maze, object recognition, and attentional set shift tasks. This suggests its potential application in enhancing cognitive functions and treating related disorders (Medhurst et al., 2007).
Novel Histamine H3 Receptor Antagonists for Neuropathic Pain
GSK207040 and GSK334429, structurally novel histamine H3 receptor antagonists, showed promise in treating neuropathic pain. These compounds reversed amnesia induced by the cholinergic antagonist scopolamine and significantly reversed capsaicin-induced reductions in paw withdrawal threshold. This indicates a new therapeutic potential for H3 receptor antagonists in managing not only dementia but also neuropathic pain (Medhurst et al., 2007).
Antimycobacterial Activity of Novel Compounds
Novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds were synthesized and evaluated for their antimycobacterial activities. One compound, in particular, showed high activity toward multidrug-resistant Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections resistant to conventional treatments (Sriram et al., 2007).
Synthesis and Anticancer Evaluation
Research on the synthesis and anticancer evaluation of new 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated potential anticancer activity on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. This highlights the role of synthesized compounds in cancer research, with certain derivatives characterized by potent anticancer activity (Lesyk et al., 2007).
Novel Thiophene, Pyrimidine, and Coumarin Derivatives
The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been explored for their potential antitumor activity. Some derivatives, particularly those involving cyclopenta[b]thiophene, have shown promising inhibitory effects on different cancer cell lines, indicating their potential in cancer therapy (Albratty et al., 2017).
Eigenschaften
IUPAC Name |
N-cyclobutyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-1,2,4-triazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-19-21(12-16(22)18-15-8-5-9-15)17(23)20(13)11-10-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIQYPMTCCXTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)NC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)
![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)
![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)
![rel-(3S,4R)-4-(2-methylphenyl)-1-[(4-methyl-4-piperidinyl)carbonyl]-3-pyrrolidinecarboxylic acid hydrochloride](/img/structure/B5577982.png)
![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide](/img/structure/B5577996.png)
![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)
![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)
![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)

![3-[5-(2-ethyl-4-methyl-1,3-oxazol-5-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5578019.png)